An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine
An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetyl-D-glucosamine (GlcNAc) kinase. By targeting a key enzyme in the hexosamine biosynthetic pathway (HBP), 3-O-Me-GlcNAc provides a valuable chemical tool for investigating the roles of O-linked N-acetylglucosamine (O-GlcNAc) modification in various cellular signaling pathways. This technical guide provides a comprehensive overview of 3-O-Me-GlcNAc, including its chemical properties, a detailed synthesis protocol, its mechanism of action, experimental procedures for assessing its inhibitory activity, and its application in studying cellular signaling.
Introduction
The post-translational modification of proteins with O-GlcNAc is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[1] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2]
3-O-Methyl-N-acetyl-D-glucosamine is a valuable tool for studying the functional consequences of altered HBP flux and O-GlcNAcylation. By inhibiting GlcNAc kinase, 3-O-Me-GlcNAc effectively blocks the salvage pathway of GlcNAc metabolism, thereby reducing the intracellular pool of UDP-GlcNAc and consequently decreasing overall O-GlcNAcylation levels. This allows for the controlled investigation of the downstream effects on various signaling cascades.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(Acetylamino)-2-deoxy-3-O-methyl-D-glucose |
| Synonyms | 3-O-Methyl-GlcNAc |
| CAS Number | 94825-74-8 |
| Molecular Formula | C₉H₁₇NO₆ |
| Molecular Weight | 235.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Synthesis of 3-O-Methyl-N-acetyl-D-glucosamine
The synthesis of 3-O-Methyl-N-acetyl-D-glucosamine can be achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. The following protocol is a composite of established synthetic routes.[3][4]
Experimental Protocol: Synthesis
Step 1: Protection of the anomeric hydroxyl group
-
Dissolve N-acetyl-D-glucosamine in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
React with an appropriate protecting group reagent, such as benzyl alcohol, to form the corresponding glycoside.
-
Purify the product by crystallization or column chromatography.
Step 2: Formation of an oxazoline intermediate
-
Treat the protected N-acetyl-D-glucosamine with anhydrous ferric chloride in acetone. This will facilitate the formation of an oxazoline ring, which also protects the C1 and C2 positions.[3]
Step 3: Methylation of the 3-hydroxyl group
-
Dissolve the oxazoline intermediate in a suitable aprotic solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the free 3-hydroxyl group.
-
Add methyl iodide (MeI) to the reaction mixture. The methyl group will be added to the 3-position via a Williamson ether synthesis.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the methylated product by column chromatography.
Step 4: Hydrolysis of the oxazoline and deprotection
-
Dissolve the methylated intermediate in a mixture of water and a miscible organic solvent like THF.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to hydrolyze the oxazoline ring.[3]
-
If a benzyl protecting group was used in Step 1, it can be removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).
-
Neutralize the reaction mixture and purify the final product, 3-O-Methyl-N-acetyl-D-glucosamine, by crystallization or column chromatography.
Mechanism of Action and Biological Activity
3-O-Methyl-N-acetyl-D-glucosamine primarily functions as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[5] NAGK is a key enzyme in the salvage pathway of the HBP, responsible for phosphorylating intracellular GlcNAc to GlcNAc-6-phosphate, a precursor for UDP-GlcNAc synthesis. By blocking this step, 3-O-Me-GlcNAc reduces the cellular pool of UDP-GlcNAc, leading to a decrease in global O-GlcNAcylation of proteins.
Additionally, 3-O-Me-GlcNAc has been shown to non-competitively inhibit N-acetylmannosamine kinase (MNK), another important enzyme in sialic acid biosynthesis.[5]
Quantitative Data
| Parameter | Enzyme | Organism/Cell Line | Value | Inhibition Type | Reference |
| Ki | N-acetylglucosamine kinase | Rat liver | 17 µM | Competitive | [5] |
| Ki | N-acetylmannosamine kinase | Rat liver | 80 µM | Non-competitive | [5] |
| Inhibition of [¹⁴C]GlcNAc incorporation into glycoproteins | - | HepG2 cells | 88% at 1 mM | - | [5] |
| Inhibition of [¹⁴C]ManNAc incorporation into glycoproteins | - | HepG2 cells | 70% at 1 mM | - | [5] |
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of 3-O-Me-GlcNAc on N-acetylglucosamine kinase and N-acetylmannosamine kinase can be determined using spectrophotometric enzyme assays.
Protocol: N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is adapted from established kinase assay methodologies.[6][7]
Materials:
-
Recombinant or purified N-acetylglucosamine kinase (NAGK)
-
3-O-Methyl-N-acetyl-D-glucosamine (inhibitor)
-
N-acetyl-D-glucosamine (GlcNAc, substrate)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 8 mM MgCl₂, 5 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Prepare serial dilutions of 3-O-Me-GlcNAc in the assay buffer.
-
In a 96-well plate, add the reaction mixture, varying concentrations of the inhibitor, and a fixed concentration of GlcNAc.
-
Initiate the reaction by adding NAGK to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP production, which reflects the NAGK activity.
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (GlcNAc) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Protocol: N-acetylmannosamine Kinase (MNK) Inhibition Assay
This protocol is based on a similar coupled-enzyme spectrophotometric method.[8][9]
Materials:
-
Recombinant or purified N-acetylmannosamine kinase (MNK)
-
3-O-Methyl-N-acetyl-D-glucosamine (inhibitor)
-
N-acetyl-D-mannosamine (ManNAc, substrate)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Follow the same general procedure as the NAGK assay, substituting ManNAc for GlcNAc as the substrate and using the appropriate assay buffer for MNK.
-
Determine the IC₅₀ and Ki values for the inhibition of MNK by 3-O-Me-GlcNAc.
Application in Studying Cellular Signaling
By inhibiting NAGK, 3-O-Me-GlcNAc serves as a valuable tool to investigate the downstream consequences of reduced UDP-GlcNAc levels and subsequent hypo-O-GlcNAcylation on various signaling pathways.
Signaling Pathway: Impact on O-GlcNAcylation and Downstream Signaling
Caption: Inhibition of NAGK by 3-O-Me-GlcNAc in the HBP.
Experimental Workflow: Investigating the Effects of 3-O-Me-GlcNAc on a Target Protein
Caption: Workflow for studying 3-O-Me-GlcNAc's effects.
Conclusion
3-O-Methyl-N-acetyl-D-glucosamine is an indispensable tool for researchers in the fields of glycobiology, cell signaling, and drug development. Its specific inhibition of N-acetylglucosamine kinase allows for the targeted manipulation of the hexosamine biosynthetic pathway and, consequently, the study of O-GlcNAcylation's role in health and disease. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in a research setting. Further investigations using 3-O-Me-GlcNAc will undoubtedly continue to unravel the complex regulatory networks governed by O-GlcNAc signaling.
References
- 1. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
- 2. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. athenaes.com [athenaes.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
